molecular formula C18H14BrF3N4O5 B15005016 1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B15005016
M. Wt: 503.2 g/mol
InChI Key: IAKIYSZFLDEAAI-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a 2,6-dinitro-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the bromobenzoyl and dinitrophenyl groups. Common reagents used in these reactions include bromobenzoyl chloride, 2,6-dinitro-4-(trifluoromethyl)aniline, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2’,6’-dimethylbenzanilide
  • 2-Bromo-2’,6’-dimethylbenzanilide
  • 3-Bromo-2’,4’,6’-trimethylbenzanilide

Uniqueness

1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the bromobenzoyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H14BrF3N4O5

Molecular Weight

503.2 g/mol

IUPAC Name

(3-bromophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H14BrF3N4O5/c19-13-3-1-2-11(8-13)17(27)24-6-4-23(5-7-24)16-14(25(28)29)9-12(18(20,21)22)10-15(16)26(30)31/h1-3,8-10H,4-7H2

InChI Key

IAKIYSZFLDEAAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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